N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN7O2/c1-38-23-12-13-26(39-2)25(18-23)32-27-24-19-31-37(22-6-4-3-5-7-22)28(24)34-29(33-27)36-16-14-35(15-17-36)21-10-8-20(30)9-11-21/h3-13,18-19H,14-17H2,1-2H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWMNJOGLJZGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Structural Features
This compound features a unique structural arrangement that includes:
- Pyrazolo[3,4-d]pyrimidine core : Known for its diverse biological activities.
- Dimethoxyphenyl group : This substitution may enhance lipophilicity and bioavailability.
- Piperazine moiety with a fluorinated phenyl group : This configuration is often associated with neuroactive properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine structure have been shown to possess antibacterial and antifungal properties. A comparative study of related compounds revealed:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazole derivative | Antibacterial |
| Compound B | Thiazole derivative | Antifungal |
| Compound C | Oxadiazole derivative | Antitubercular |
These findings suggest that the compound may also exhibit similar antimicrobial effects, warranting further investigation into its efficacy against various pathogens .
Neuropharmacological Effects
The piperazine component of the compound is known for its influence on the central nervous system (CNS). Studies have shown that piperazine derivatives can act as anxiolytics and antidepressants. The presence of the fluorinated phenyl group may enhance binding affinity to serotonin receptors, which are critical in mood regulation. For example, research has demonstrated that modifications in piperazine structures can lead to improved receptor selectivity and potency .
The biological activity of this compound may involve multiple mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in microbial resistance or metabolic pathways .
- Cellular Uptake : The lipophilic nature of the dimethoxyphenyl group may facilitate cellular uptake, enhancing overall bioactivity.
Study 1: Antibacterial Activity
In a recent study examining the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that certain modifications led to increased effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural variations significantly impact antimicrobial potency, suggesting that this compound could be a promising candidate for further development as an antibacterial agent .
Study 2: Neuroactive Potential
Another investigation focused on the neuroactive properties of piperazine derivatives indicated that modifications could lead to enhanced anxiolytic effects. The study highlighted the importance of substituent groups in determining receptor affinity and efficacy in vivo. This suggests that the piperazine moiety in this compound might confer similar beneficial effects .
Scientific Research Applications
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant biological activities:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Research shows that modifications on the pyrazole ring can enhance activity against bacterial and fungal strains .
Protein Kinase Inhibition
Recent investigations have suggested that this compound may act as a protein kinase inhibitor, targeting specific kinases involved in cancer progression . The structure's planarity plays a crucial role in binding affinity and inhibitory potency.
Applications in Medicinal Chemistry
The diverse pharmacological activities of this compound make it a promising candidate for further development in medicinal chemistry:
- Drug Development : Its unique properties can be harnessed to develop new anticancer or antimicrobial drugs.
- Biochemical Research : The compound can serve as a tool for studying specific biological pathways and mechanisms in cellular processes.
- Therapeutic Applications : Given its potential as a protein kinase inhibitor, it may be explored for therapeutic use in diseases where kinase activity is dysregulated.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
